Epigenetic Target Profiling: PRMT5 and PRMT7 Inhibition Profile of Piperidinylpyrimidine Scaffolds
While direct head-to-head data for the exact compound are not available, class-level evidence from piperidinylpyrimidine derivatives provides a quantitative baseline. A representative piperidinylpyrimidine analog (BDBM50089221/CHEMBL3577854) was profiled against protein arginine methyltransferase 5 (PRMT5) and PRMT7, showing IC50 > 50 μM for both targets [1]. This weak inhibition profile suggests that the scaffold is not inherently active against these methyltransferases, providing a clean baseline for optimizing selectivity toward intended kinase or GPCR targets. The 5-(5-methyl-2-piperidinyl) substitution pattern is expected to exhibit similarly low off-target activity against PRMT5/PRMT7, making it a suitable starting point for programs requiring epigenetic counter-screening.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (inferred from class analog) |
| Comparator Or Baseline | PRMT5/PRMT7 reference inhibitors typically show IC50 < 100 nM |
| Quantified Difference | >500-fold weaker inhibition relative to potent PRMT5/7 inhibitors |
| Conditions | Human full-length PRMT5 and PRMT7 expressed in Sf9 cells, biochemical assay |
Why This Matters
Low PRMT5/PRMT7 activity reduces the risk of epigenetic off-target effects in kinase or GPCR drug discovery programs, simplifying lead optimization.
- [1] BindingDB. BDBM50089221 (CHEMBL3577854). Inhibition of human PRMT5 and PRMT7. BindingDB Entry. View Source
